molecular formula C12H15F2N3OS B2872739 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2380079-67-2

2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide

Cat. No. B2872739
CAS RN: 2380079-67-2
M. Wt: 287.33
InChI Key: IISJNGBSWKHUCP-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide, also known as DMAT, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DMAT is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a critical role in the regulation of gene expression and cellular signaling pathways.

Mechanism of Action

2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide is a potent inhibitor of PRMTs, which are enzymes that catalyze the methylation of arginine residues on histones and other proteins. PRMTs play a critical role in the regulation of gene expression and cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. By inhibiting PRMTs, 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide can modulate gene expression and cellular signaling pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells. Additionally, 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has been shown to have antiviral effects by inhibiting viral replication and promoting the degradation of viral RNA.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide in lab experiments include its potent inhibitory activity against PRMTs, its ability to modulate gene expression and cellular signaling pathways, and its potential therapeutic applications in various diseases. However, 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide also has some limitations, including its toxicity at high doses, its potential off-target effects, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide. One potential direction is the development of more potent and selective PRMT inhibitors based on the structure of 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide. Another direction is the investigation of the role of PRMTs in various diseases and the potential therapeutic applications of PRMT inhibitors. Additionally, the development of 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide analogs with improved pharmacokinetic properties and reduced toxicity could lead to its clinical use in the treatment of cancer, autoimmune disorders, and infectious diseases.

Synthesis Methods

The synthesis method of 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide involves the reaction of 2,2-difluoroethylamine with 5-methyl-2-thiocyanatobenzimidazole to form 2,2-difluoro-N-(5-methyl-2-benzimidazolyl)ethylthiourea. This compound is then reacted with 6-bromo-1,3-dimethyl-8-azaspiro[4.5]decane-7,9-dione to form 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide. The synthesis of 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has been optimized to improve its yield and purity, and it has been successfully synthesized in both small and large scales.

Scientific Research Applications

2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. PRMTs are overexpressed in many types of cancer, and 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus. Additionally, 2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide has been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.

properties

IUPAC Name

2,2-difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3OS/c1-8-6-15-9(19-8)16-10(18)17-4-2-11(3-5-17)7-12(11,13)14/h6H,2-5,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISJNGBSWKHUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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